molecular formula C16H22N2O3 B064031 1-Boc-4-(2-formylphenyl)piperazine CAS No. 174855-57-3

1-Boc-4-(2-formylphenyl)piperazine

Cat. No.: B064031
CAS No.: 174855-57-3
M. Wt: 290.36 g/mol
InChI Key: FGJACYJASSSXNJ-UHFFFAOYSA-N
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Description

1-Boc-4-(2-formylphenyl)piperazine, also known as 1-tert-Butoxycarbonyl-4-(2-formylphenyl)piperazine, is a chemical compound with the molecular formula C16H22N2O3. It is a derivative of piperazine, a heterocyclic organic compound, and features a formyl group attached to a phenyl ring, which is further connected to a piperazine ring protected by a tert-butoxycarbonyl (Boc) group. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Boc-4-(2-formylphenyl)piperazine can be synthesized through a multi-step process involving the protection of piperazine, followed by formylation. A common synthetic route includes:

    Protection of Piperazine: Piperazine is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form 1-Boc-piperazine.

    Formylation: The protected piperazine is then subjected to a formylation reaction using a formylating agent like paraformaldehyde or formic acid in the presence of a catalyst such as acetic anhydride.

Industrial Production Methods

Industrial production methods for this compound typically involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Boc-4-(2-formylphenyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The Boc group can be removed under acidic conditions (e.g., using trifluoroacetic acid) to yield the free amine, which can then undergo further substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Trifluoroacetic acid, dichloromethane.

Major Products

    Oxidation: 1-Boc-4-(2-carboxyphenyl)piperazine.

    Reduction: 1-Boc-4-(2-hydroxymethylphenyl)piperazine.

    Substitution: 4-(2-formylphenyl)piperazine (after Boc removal).

Scientific Research Applications

1-Boc-4-(2-formylphenyl)piperazine is utilized in various scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active compounds.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Boc-4-(2-formylphenyl)piperazine depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the Boc group is removed in vivo to release the active compound. The formyl group can interact with various biological targets, including enzymes and receptors, potentially modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity towards specific molecular targets.

Comparison with Similar Compounds

1-Boc-4-(2-formylphenyl)piperazine can be compared with other piperazine derivatives, such as:

    1-Boc-4-(2-hydroxyphenyl)piperazine: Similar structure but with a hydroxyl group instead of a formyl group, leading to different reactivity and applications.

    1-Boc-4-(2-nitrophenyl)piperazine: Contains a nitro group, which can undergo reduction to form amines, offering different synthetic pathways.

    1-Boc-4-(2-methylphenyl)piperazine: Features a methyl group, affecting its steric and electronic properties compared to the formyl derivative.

The uniqueness of this compound lies in its formyl group, which provides distinct reactivity and potential for further functionalization in synthetic and medicinal chemistry.

Properties

IUPAC Name

tert-butyl 4-(2-formylphenyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-16(2,3)21-15(20)18-10-8-17(9-11-18)14-7-5-4-6-13(14)12-19/h4-7,12H,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGJACYJASSSXNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30424614
Record name 1-Boc-4-(2-formylphenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30424614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174855-57-3
Record name 1-Boc-4-(2-formylphenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30424614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Boc-4-(2-formylphenyl)piperazine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a solution of 2-fluorobenzaldehyde (Aldrich) (1 g, 8.1 mmol) in DMF (14 mL) was added 1-Boc-piperazine (Lancaster) (2.3 g, 12 mmol). The resulting solution was treated with copper (Aldrich Chemical Company) (50 mg, 0.8 mmol) and K2CO3 (Aldrich) (5.1 g, 37 mmol). The suspension was heated in a sealed tube at 150° C. for 18 h. After cooling to RT, the reaction mixture was partitioned between EtOAc and brine. The aqueous layer was extracted twice with EtOAc and the combined EtOAc layers were washed with water, dried over Na2SO4, filtered and concentrated in vacuo. The crude compound was purified on a Biotage 40 M column (12% EtOAc in hexanes) to give tert-butyl 4-(2-formylphenyl)piperazinecarboxylate (0.66 g) as a yellow oil. MS m/z: 291 (M+H). Calc'd for C16H22N2O3: 290.36.
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1 g
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2.3 g
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14 mL
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5.1 g
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copper
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50 mg
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a solution of 1 g (8 mmol) of 2-fluorobenzaldehyde in 14 mL of DMF was added 2.25 g (12.1 mmol) of t-butyl 1-piperazinecarboxylate. The resulting solution was treated with 50 mg (0.8 mmol) of copper powder and 5.1 g (36.3 mmol) of ground K2CO3 and the suspension was heated to 150° C. in a sealed tube. After 18 h, the reaction was cooled and the contents of the tube were partitioned between water and EtOAc. The aqueous layer was reextracted with EtOAc and the organic layers were combined. The organic layer was washed with water, brine and dried. The filtrate was concentrated and the residue was chromatographed on a flash column with 12% EtOAc-Hexane to furnish 1.15 g (49%) of 1-t-butoxycarbonyl-4-(2-formylphenyl)-piperazine.
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1 g
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2.25 g
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14 mL
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copper
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50 mg
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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